Debromoaplysiatoxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

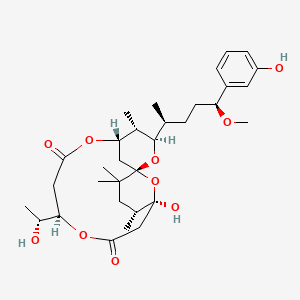

Debromoaplysiatoxin is a natural product found in Gracilaria coronopifolia and Dolabella auricularia with data available.

Scientific Research Applications

Structural and Chemical Properties

- Novel Structural Rearrangements : A study by Tang et al. (2020) discovered Neo-debromoaplysiatoxin C, showcasing an unusual 10-membered lactone ring derived from this compound. This structural uniqueness represents a first in the aplysiatoxin family.

- Synthesis and Fragment Studies : Cosp et al. (2006) conducted a highly stereoselective synthesis of the C9–C21 fragment of this compound and oscillatoxins, laying the groundwork for further chemical investigations (Cosp, Llàcer, Romea, & Urpí, 2006).

Biological Activities and Interactions

- Potassium Channel Inhibition : Han et al. (2018) reported on neo-debromoaplysiatoxin analogues exhibiting significant blocking activity against the Kv1.5 potassium channel (Han, Liang, Keen, Fan, Zhang, Xu, Zhao, Wang, & Lin, 2018).

- Interactions with Protein Kinase C : this compound and its derivatives have been studied for their interactions with protein kinase C isozymes, influencing cellular signaling processes (Yanagita, Kamachi, Kikumori, Tokuda, Suzuki, Suenaga, Nagai, & Irie, 2013).

- Antiproliferative Activities : Studies like those by Kikumori et al. (2012) have explored the antiproliferative properties of aplysiatoxin derivatives, identifying their potential in cancer treatment (Kikumori, Yanagita, Tokuda, Suzuki, Nagai, Suenaga, & Irie, 2012).

Environmental Interactions and Effects

- Presence in Marine Ecosystems : Harr et al. (2008) detected this compound in Lyngbya-dominated mats in Florida's ecosystems, raising concerns about its impact on local fauna and flora (Harr, Szabo, Cichra, & Phlips, 2008).

Other Applications

- Antiviral Activities : Research by Gupta et al. (2014) revealed the potential of this compound-related compounds as antiviral agents, particularly against the Chikungunya virus (Gupta, Kaur, Leong, Tan, Prinsep, & Chu, 2014).

Properties

Molecular Formula |

C32H48O10 |

|---|---|

Molecular Weight |

592.7 g/mol |

IUPAC Name |

(1S,3R,4S,5S,9R,13S,14R)-13-hydroxy-9-[(1R)-1-hydroxyethyl]-3-[(2S,5S)-5-(3-hydroxyphenyl)-5-methoxypentan-2-yl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |

InChI |

InChI=1S/C32H48O10/c1-18(11-12-24(38-7)22-9-8-10-23(34)13-22)29-20(3)26-16-32(41-29)30(5,6)15-19(2)31(37,42-32)17-28(36)39-25(21(4)33)14-27(35)40-26/h8-10,13,18-21,24-26,29,33-34,37H,11-12,14-17H2,1-7H3/t18-,19+,20-,21+,24-,25+,26-,29+,31-,32-/m0/s1 |

InChI Key |

REAZZDPREXHWNV-HJUJCDCNSA-N |

Isomeric SMILES |

C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=CC(=CC=C4)O)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C |

SMILES |

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |

Canonical SMILES |

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |

synonyms |

debromoaplysiatoxin |

Origin of Product |

United States |

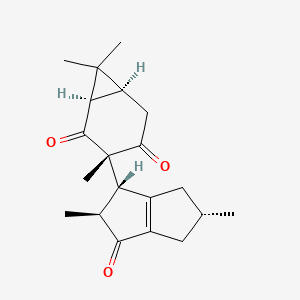

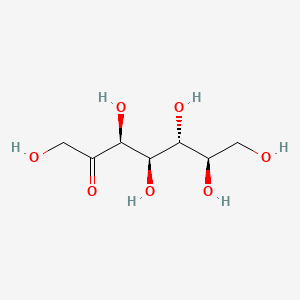

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)

![(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)

![2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate](/img/structure/B1238261.png)

![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)

![2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)